2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-27-19-7-5-17(6-8-19)14-21(26)22-15-18-10-12-25(13-11-18)20-9-4-16(2)23-24-20/h4-9,18H,3,10-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUNKZGIOLRJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=NN=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 6-methylpyridazine with a suitable piperidine derivative under controlled conditions.
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Acylation Reaction: : The next step involves the acylation of the piperidine intermediate with 2-(4-ethoxyphenyl)acetyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
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Reduction: : Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
The primary interest in this compound lies in its potential medicinal applications. It is being explored for its activity against various biological targets, including enzymes and receptors involved in disease pathways. This makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules, focusing on structural motifs, substituent effects, and inferred pharmacological implications.
Table 1: Structural and Molecular Comparison
Key Structural and Functional Insights
Heterocyclic Core Variations The target compound’s pyridazine ring contrasts with the triazole (), naphthyridine (), and pyrido[2,3-d]pyrimidin-4-one () cores in similar molecules. The triazole-sulfanyl group in introduces a sulfur atom, which may enhance hydrogen bonding or metal coordination, whereas the target compound lacks such functionality .
Substituent Effects
- Ethoxy vs. Fluoro/Trifluoromethyl Groups : The target’s ethoxy group increases lipophilicity, while fluorine-containing substituents (e.g., Goxalapladib’s trifluoromethyl) improve metabolic stability and membrane permeability .
- Piperidine/Piperazine Modifications : The target’s piperidine-methyl group is simpler than Goxalapladib’s methoxyethyl-piperidine or RAMX3’s methylpiperidine, which may influence pharmacokinetic properties like half-life and distribution .
However, larger molecules like Goxalapladib may exhibit higher target specificity due to extended binding interfaces .
Therapeutic Implications
- While the target compound’s exact biological targets are unspecified, structurally related molecules have diverse applications:
- Goxalapladib : Atherosclerosis treatment (trifluoromethyl groups enhance binding to lipid-associated targets) .
- RAMX3: Radiolabeled imaging agent (fluorine and pyrido-pyrimidinone core suggest CNS or oncological applications) .
- Triazole derivatives (): Potential kinase or protease inhibition due to triazole’s affinity for ATP-binding pockets .
Critical Analysis of Substituent Impact
Biological Activity
2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on available research findings.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine and pyridazine moieties. Structural characterization can be performed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to confirm the compound's identity and purity.
The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the piperidine ring is significant for its ability to modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways. Additionally, the pyridazine component may contribute to its pharmacological effects by interacting with specific receptors or enzymes involved in cellular signaling pathways.
Antitumor Activity
Research indicates that derivatives of pyridazine compounds exhibit notable antitumor properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may possess similar properties. In vitro assays revealed cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations in the nanomolar range.
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| Breast Cancer (MCF7) | 50 | Induction of apoptosis |
| Glioblastoma (U87MG) | 75 | Cell cycle arrest |
| Lung Cancer (A549) | 100 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria and some antifungal activity. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Antifungal |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Piperidine Derivatives in Cancer Therapy : A study demonstrated that piperidine-based compounds significantly inhibited tumor growth in xenograft models, emphasizing their potential as chemotherapeutic agents.
- Neuroprotective Effects : Research has suggested that similar compounds may offer neuroprotective benefits in models of neurodegenerative diseases, potentially through antioxidant mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
